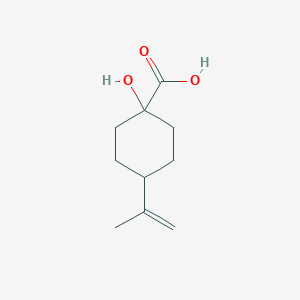![molecular formula C14H16BrN3O B14370356 N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea CAS No. 90120-08-4](/img/structure/B14370356.png)
N-[2-(3-Bromophenyl)ethenyl]-N'-(1-methylpyrrolidin-2-ylidene)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is an organic compound with the molecular formula C12H14BrN3O. It is characterized by the presence of a bromophenyl group and a pyrrolidinylidene group, making it a compound of interest in various chemical and pharmaceutical research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea typically involves the reaction of 3-bromobenzaldehyde with 1-methylpyrrolidine-2-one in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
- 1-(m-Bromophenyl)-3-(1-methylpyrrolidin-2-ylidene)urea
- (E)-2-(3-Bromophenyl)ethenyl) boronic acid MIDA ester
Uniqueness
N-[2-(3-Bromophenyl)ethenyl]-N’-(1-methylpyrrolidin-2-ylidene)urea is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its bromophenyl and pyrrolidinylidene groups contribute to its versatility in various applications .
特性
CAS番号 |
90120-08-4 |
|---|---|
分子式 |
C14H16BrN3O |
分子量 |
322.20 g/mol |
IUPAC名 |
1-[2-(3-bromophenyl)ethenyl]-3-(1-methylpyrrolidin-2-ylidene)urea |
InChI |
InChI=1S/C14H16BrN3O/c1-18-9-3-6-13(18)17-14(19)16-8-7-11-4-2-5-12(15)10-11/h2,4-5,7-8,10H,3,6,9H2,1H3,(H,16,19) |
InChIキー |
HAMIWQPGUYFKBV-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC1=NC(=O)NC=CC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


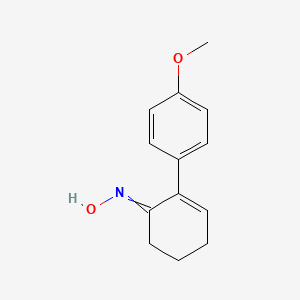
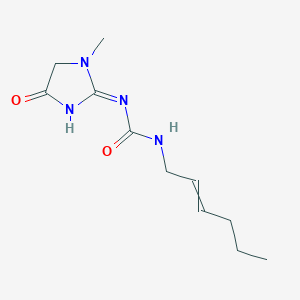
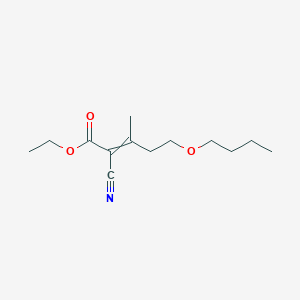
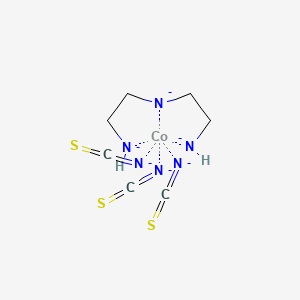


![2-[6-(Carboxymethylcarbamoyloxy)hexa-2,4-diynoxycarbonylamino]acetic acid](/img/structure/B14370303.png)
![Piperidine, 1-[[(diphenylmethyl)thio]acetyl]-](/img/structure/B14370320.png)
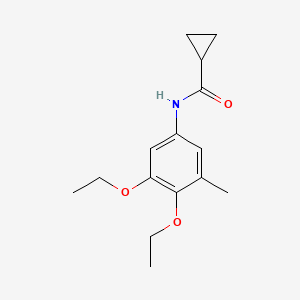
![Methyl benzo[c]phenanthrene-4-carboxylate](/img/structure/B14370329.png)
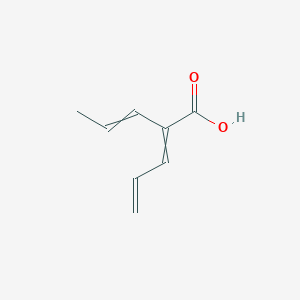

![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
